molecular formula C21H23N5O2 B12419489 MtTMPK-IN-5

MtTMPK-IN-5

Cat. No.: B12419489
M. Wt: 377.4 g/mol
InChI Key: NFHHSDMJOLMBEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for MtTMPK-IN-5 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions to achieve the desired molecular structure . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

MtTMPK-IN-5 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

MtTMPK-IN-5 exerts its effects by inhibiting the enzyme thymidylate kinase in Mycobacterium tuberculosis. This enzyme is crucial for the biosynthesis of thymidine monophosphate, which is a precursor for DNA synthesis. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, thereby inhibiting the growth and replication of Mycobacterium tuberculosis . The molecular targets and pathways involved include the thymidylate kinase enzyme and the associated biosynthetic pathways for DNA synthesis .

Comparison with Similar Compounds

MtTMPK-IN-5 is unique in its potent inhibitory activity against Mycobacterium tuberculosis thymidylate kinase. Similar compounds include other thymidylate kinase inhibitors that target the same enzyme but may differ in their potency, specificity, and overall effectiveness. Some of these similar compounds include:

  • MtTMPK-IN-1
  • MtTMPK-IN-2
  • MtTMPK-IN-3
  • MtTMPK-IN-4

These compounds share a similar mechanism of action but may vary in their chemical structure and inhibitory activity .

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

5-methyl-1-[1-[(6-pyridin-2-ylpyridin-2-yl)methyl]piperidin-4-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C21H23N5O2/c1-15-13-26(21(28)24-20(15)27)17-8-11-25(12-9-17)14-16-5-4-7-19(23-16)18-6-2-3-10-22-18/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,24,27,28)

InChI Key

NFHHSDMJOLMBEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCN(CC2)CC3=NC(=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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